molecular formula C22H22Cl2N2O3S B4019159 [6'-Chloro-2'-(2-chlorophenyl)-4,4-dimethyl-2-sulfanylidenespiro[1,3-diazinane-6,4'-2,3-dihydrochromene]-7'-yl] acetate

[6'-Chloro-2'-(2-chlorophenyl)-4,4-dimethyl-2-sulfanylidenespiro[1,3-diazinane-6,4'-2,3-dihydrochromene]-7'-yl] acetate

Cat. No.: B4019159
M. Wt: 465.4 g/mol
InChI Key: HSOCGWRKFWFHGR-UHFFFAOYSA-N
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Description

[6’-Chloro-2’-(2-chlorophenyl)-4,4-dimethyl-2-sulfanylidenespiro[1,3-diazinane-6,4’-2,3-dihydrochromene]-7’-yl] acetate is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a unique spiro structure, which is a type of bicyclic system where two rings are connected through a single atom. The presence of multiple functional groups, including chloro, sulfanyl, and acetate, contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6’-Chloro-2’-(2-chlorophenyl)-4,4-dimethyl-2-sulfanylidenespiro[1,3-diazinane-6,4’-2,3-dihydrochromene]-7’-yl] acetate typically involves multi-step organic reactions. One common approach is to start with the preparation of the spiro[1,3-diazinane-6,4’-2,3-dihydrochromene] core, followed by the introduction of the chloro and sulfanyl groups. The final step involves acetylation to introduce the acetate group.

    Formation of the Spiro Core: The spiro core can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted benzaldehyde and a diamine. The reaction is typically carried out in the presence of a catalyst, such as an acid or base, under reflux conditions.

    Introduction of Chloro and Sulfanyl Groups: The chloro and sulfanyl groups can be introduced through nucleophilic substitution reactions. For example, the chloro group can be introduced using thionyl chloride, while the sulfanyl group can be introduced using a thiol reagent.

    Acetylation: The final step involves the acetylation of the hydroxyl group using acetic anhydride or acetyl chloride in the presence of a base, such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[6’-Chloro-2’-(2-chlorophenyl)-4,4-dimethyl-2-sulfanylidenespiro[1,3-diazinane-6,4’-2,3-dihydrochromene]-7’-yl] acetate undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The chloro groups can be reduced to the corresponding hydrocarbons using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The chloro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon.

    Substitution: Amines, thiols, sodium hydride, and dimethylformamide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrocarbons.

    Substitution: Amino and thiol derivatives.

Scientific Research Applications

Chemistry

In chemistry, [6’-Chloro-2’-(2-chlorophenyl)-4,4-dimethyl-2-sulfanylidenespiro[1,3-diazinane-6,4’-2,3-dihydrochromene]-7’-yl] acetate is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it a valuable intermediate in organic synthesis.

Biology

In biology, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of multiple functional groups allows it to interact with various biological targets, making it a promising candidate for drug development.

Medicine

In medicine, research is focused on its potential therapeutic applications. Preliminary studies suggest that it may have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases and pain management.

Industry

In industry, this compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It is also used as a precursor for the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of [6’-Chloro-2’-(2-chlorophenyl)-4,4-dimethyl-2-sulfanylidenespiro[1,3-diazinane-6,4’-2,3-dihydrochromene]-7’-yl] acetate involves its interaction with specific molecular targets and pathways. The chloro and sulfanyl groups are believed to play a key role in its biological activity by interacting with enzymes and receptors. The acetate group may enhance its solubility and bioavailability, allowing it to effectively reach its targets.

Comparison with Similar Compounds

Similar Compounds

  • [6’-Chloro-2’-(2-chlorophenyl)-4,4-dimethyl-2-sulfanylidenespiro[1,3-diazinane-6,4’-2,3-dihydrochromene]-7’-yl] methyl ether
  • [6’-Chloro-2’-(2-chlorophenyl)-4,4-dimethyl-2-sulfanylidenespiro[1,3-diazinane-6,4’-2,3-dihydrochromene]-7’-yl] propionate

Uniqueness

The uniqueness of [6’-Chloro-2’-(2-chlorophenyl)-4,4-dimethyl-2-sulfanylidenespiro[1,3-diazinane-6,4’-2,3-dihydrochromene]-7’-yl] acetate lies in its specific combination of functional groups and spiro structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

[6'-chloro-2'-(2-chlorophenyl)-4,4-dimethyl-2-sulfanylidenespiro[1,3-diazinane-6,4'-2,3-dihydrochromene]-7'-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22Cl2N2O3S/c1-12(27)28-18-9-17-14(8-16(18)24)22(11-21(2,3)25-20(30)26-22)10-19(29-17)13-6-4-5-7-15(13)23/h4-9,19H,10-11H2,1-3H3,(H2,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSOCGWRKFWFHGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C2C(=C1)OC(CC23CC(NC(=S)N3)(C)C)C4=CC=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[6'-Chloro-2'-(2-chlorophenyl)-4,4-dimethyl-2-sulfanylidenespiro[1,3-diazinane-6,4'-2,3-dihydrochromene]-7'-yl] acetate
Reactant of Route 2
Reactant of Route 2
[6'-Chloro-2'-(2-chlorophenyl)-4,4-dimethyl-2-sulfanylidenespiro[1,3-diazinane-6,4'-2,3-dihydrochromene]-7'-yl] acetate
Reactant of Route 3
[6'-Chloro-2'-(2-chlorophenyl)-4,4-dimethyl-2-sulfanylidenespiro[1,3-diazinane-6,4'-2,3-dihydrochromene]-7'-yl] acetate
Reactant of Route 4
[6'-Chloro-2'-(2-chlorophenyl)-4,4-dimethyl-2-sulfanylidenespiro[1,3-diazinane-6,4'-2,3-dihydrochromene]-7'-yl] acetate
Reactant of Route 5
[6'-Chloro-2'-(2-chlorophenyl)-4,4-dimethyl-2-sulfanylidenespiro[1,3-diazinane-6,4'-2,3-dihydrochromene]-7'-yl] acetate
Reactant of Route 6
[6'-Chloro-2'-(2-chlorophenyl)-4,4-dimethyl-2-sulfanylidenespiro[1,3-diazinane-6,4'-2,3-dihydrochromene]-7'-yl] acetate

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